![molecular formula C13H10N2O3S B2519061 Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 879352-51-9](/img/structure/B2519061.png)
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in drug discovery. It belongs to the isoxazolo[5,4-b]pyridine class of compounds and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been reported to inhibit the activity of protein kinases, such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to inhibit phosphodiesterases, which are enzymes that degrade cyclic nucleotides, such as cyclic AMP and cyclic GMP, leading to an increase in their intracellular levels.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases and phosphodiesterases. Additionally, it has been reported to exhibit neuroprotective properties by inhibiting the activity of glutamate receptors and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad spectrum of pharmacological activities, making it a versatile compound for drug discovery. However, it also has some limitations, such as moderate yield in the synthesis process and limited information on its mechanism of action.
Zukünftige Richtungen
There are several future directions for the scientific research of Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to evaluate its safety and toxicity profiles in animal models and humans. Overall, this compound has shown promising results in scientific research, and further investigation could lead to the development of new drugs for various diseases.
Synthesemethoden
The synthesis of Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate involves a multistep process that starts with the condensation of 2-aminopyridine with ethyl acrylate. The resulting product is then subjected to a cyclization reaction with the help of a suitable oxidizing agent. The final product is obtained by esterification of the carboxylic acid group with methanol. The overall yield of the synthesis is moderate, but the purity of the final product can be improved by using suitable purification techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has shown potential applications in drug discovery due to its unique structural features and biological activity. It has been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. It has also shown promising results in various biological assays, such as inhibition of protein kinases and phosphodiesterases.
Eigenschaften
IUPAC Name |
methyl 3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-7-11-8(13(16)17-2)6-9(10-4-3-5-19-10)14-12(11)18-15-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRNZEXUCULYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

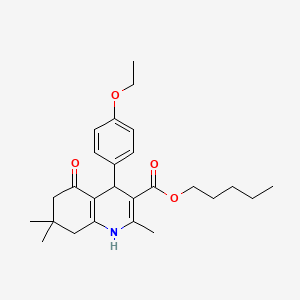
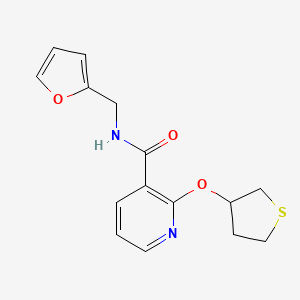
![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)
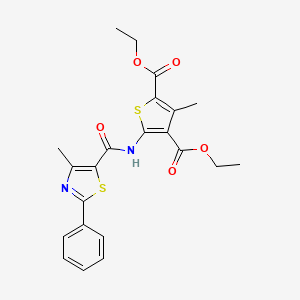
![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)

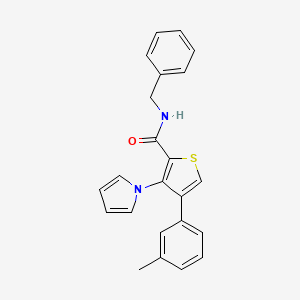
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)

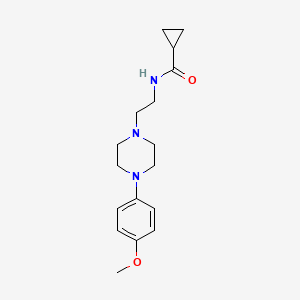

![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)
![methyl 4-[[2-[(E)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2518999.png)
